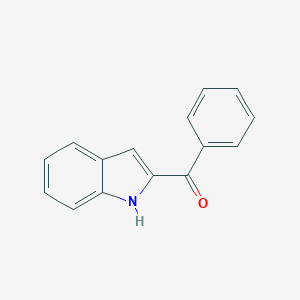

1H-Indol-2-yl(phenyl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl(phenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-10,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAYEJPGHIHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346592 |

Source

|

| Record name | benzoyl indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-86-2 |

Source

|

| Record name | benzoyl indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 1H-Indol-2-yl(phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the pharmaceutically relevant compound, 1H-Indol-2-yl(phenyl)methanone. The indole scaffold is a privileged structure in medicinal chemistry, and its 2-acyl derivatives are of significant interest for the development of novel therapeutic agents. This document outlines a common synthetic route and provides key characterization data to aid researchers in their drug discovery and development efforts.

Synthesis of 1H-Indol-2-yl(phenyl)methanone

The synthesis of 1H-Indol-2-yl(phenyl)methanone can be achieved through various methods, with the Fischer indole synthesis being a widely utilized and classical approach. This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization to form the indole ring.

Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis provides a direct route to the indole nucleus. The general pathway for the synthesis of 1H-Indol-2-yl(phenyl)methanone via this method is depicted below.

Figure 1: General workflow for the Fischer indole synthesis of 1H-Indol-2-yl(phenyl)methanone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure for the synthesis of 1H-Indol-2-yl(phenyl)methanone.

Materials:

-

Phenylhydrazine

-

2-Bromoacetophenone

-

Ethanol

-

Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

-

Xylene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq.) in ethanol.

-

Add phenylhydrazine (1.1 eq.) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The formed phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.

-

-

Indolization (Cyclization):

-

To the crude phenylhydrazone, add xylene and a Lewis acid catalyst such as anhydrous zinc chloride (2.0 eq.) or a protic acid like polyphosphoric acid.

-

Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding ice-cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1H-Indol-2-yl(phenyl)methanone.

-

Characterization of 1H-Indol-2-yl(phenyl)methanone

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | |

| Molecular Weight | 221.26 g/mol | |

| Appearance | Expected to be a solid | |

| Melting Point | 110 °C (decomposed) for --INVALID-LINK--methanone |

Table 1: Physical properties of 1H-Indol-2-yl(phenyl)methanone.

Spectroscopic Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3313 | N-H stretching of the indole ring | |

| ~1669 | C=O stretching of the ketone |

Table 2: Key FTIR spectral data for the functional groups in a 2-benzoylindole derivative.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~10.9 | Singlet | 1H | Indole N-H | |

| ~6.4 - 7.7 | Multiplet | 13H (for analogue) | Aromatic protons |

Table 3: ¹H NMR spectral data for a 2-benzoylindole derivative in CDCl₃.

Mass Spectrometry (MS)

| m/z | Interpretation | Reference |

| 221.08 | [M]⁺, molecular ion peak for C₁₅H₁₁NO | |

| 298.19 | [M]⁺ for --INVALID-LINK--methanone | |

| 193.03 | Fragment corresponding to the loss of the benzoyl group from the analogue | |

| 105.02 | Fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ from the analogue | |

| 77.1 | Fragment corresponding to the phenyl cation [C₆H₅]⁺ from the analogue |

Table 4: Mass spectrometry data for 1H-Indol-2-yl(phenyl)methanone and a related analogue.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: Workflow from synthesis to structural confirmation.

This comprehensive guide provides a foundational understanding of the synthesis and characterization of 1H-Indol-2-yl(phenyl)methanone. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel indole-based compounds.

Spectroscopic Analysis of 1H-Indol-2-yl(phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Indol-2-yl(phenyl)methanone, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-Indol-2-yl(phenyl)methanone, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indol-2-yl(phenyl)methanone

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Solvent |

| Indole-NH | 10.9 | Singlet (broad) | CDCl₃ |

| Aromatic-H | 6.4-7.7 | Multiplet | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indol-2-yl(phenyl)methanone[1]

| Chemical Shift (δ ppm) | Assignment (Tentative) | Solvent |

| 188.9 | C=O (Ketone) | CDCl₃ |

| 134.2 | Aromatic C | CDCl₃ |

| 133.5 | Aromatic C | CDCl₃ |

| 130.4 | Aromatic C | CDCl₃ |

| 129.5 | Aromatic C | CDCl₃ |

| 129.4 | Aromatic C | CDCl₃ |

| 129.1 | Aromatic C (merged signal) | CDCl₃ |

| 128.9 | Aromatic C | CDCl₃ |

| 128.8 | Aromatic C | CDCl₃ |

| 128.1 | Aromatic C | CDCl₃ |

| 116.5 | Aromatic C | CDCl₃ |

| 107.3 | Aromatic C | CDCl₃ |

Table 3: Infrared (IR) Spectroscopy Data for 1H-Indol-2-yl(phenyl)methanone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3313 | N-H Stretch (Indole) |

| 1669 | C=O Stretch (Ketone) |

Table 4: Mass Spectrometry (MS) Data for 1H-Indol-2-yl(phenyl)methanone

| Parameter | Value |

| Molecular Weight | 221.25 g/mol |

| Molecular Formula | C₁₅H₁₁NO |

| Mass Spectrum (m/z) | A molecular ion peak is observed at m/z = 221. |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of 1H-Indol-2-yl(phenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 0 to 220 ppm is commonly used.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile compounds.

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the chemical structure of 1H-Indol-2-yl(phenyl)methanone.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 1H-Indol-2-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential mechanisms of action for 1H-Indol-2-yl(phenyl)methanone based on published data for structurally related indole-2-carbonyl derivatives. Direct experimental data on 1H-Indol-2-yl(phenyl)methanone is limited in the public domain. The information presented herein is for research and informational purposes only.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and neurological activities. 1H-Indol-2-yl(phenyl)methanone, a member of the 2-aroylindole class, possesses a core structure that suggests several potential mechanisms of action based on the known biological activities of analogous compounds. This technical guide explores the most probable molecular targets and signaling pathways for 1H-Indol-2-yl(phenyl)methanone, providing a foundation for future research and drug development efforts. The primary hypothesized mechanisms include tubulin polymerization inhibition, cannabinoid receptor modulation, and cyclooxygenase (COX) enzyme inhibition.

Potential Mechanism: Tubulin Polymerization Inhibition

A significant body of research has identified various indole derivatives, particularly those with an aroyl group at the 2-position, as potent inhibitors of tubulin polymerization.[1][2] These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of several successful anticancer chemotherapeutics.

Signaling Pathway

The proposed pathway involves the binding of the indole derivative to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle. The cellular consequence is an arrest in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.

Caption: Hypothesized pathway of tubulin polymerization inhibition.

Quantitative Data for Structurally Related Compounds

While specific data for 1H-Indol-2-yl(phenyl)methanone is unavailable, the following table summarizes the tubulin polymerization inhibitory activity of related indole derivatives.

| Compound Class | Specific Compound Example | IC50 (Tubulin Polymerization) | Reference Cancer Cell Line | GI50/IC50 (Cell Growth) | Citation |

| 3-Formyl-2-phenylindoles | Compound 169e | 1.5 µM | MDA-MB 231 (Breast) | 35 nM | [3] |

| Aroylindoles | I-387 | Not specified, but active | PC-3 (Prostate) | Not specified | [3] |

| Indole-triazole hybrids | Compound 7i | 3.03 ± 0.11 µM | NCI 60 panel | 1.85 - 5.76 µM | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring the effect of compounds on tubulin polymerization.[5][6]

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.

-

GTP Stock: Prepare a 10 mM solution of GTP in general tubulin buffer.

-

Fluorescent Reporter Stock: Prepare a 1 mM solution of DAPI in DMSO.

-

Test Compound: Prepare a 10X stock solution of 1H-Indol-2-yl(phenyl)methanone in 10% DMSO.

-

-

Assay Procedure:

-

In a pre-warmed 96-well black plate, add 5 µL of the 10X test compound solution to triplicate wells. Include wells for a vehicle control (10% DMSO) and a positive control (e.g., colchicine).

-

Prepare the reaction mixture by combining the tubulin stock, GTP (to a final concentration of 1 mM), glycerol (to 15%), and DAPI (to a final concentration of 10 µM).

-

Initiate the polymerization by adding 45 µL of the reaction mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 90 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the percentage of inhibition by comparing the area under the curve (AUC) or the Vmax of the polymerization reaction in the presence of the test compound to the vehicle control.

-

Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

Potential Mechanism: Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold is a well-established template for allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system.[7][8] While 1H-Indol-2-yl(phenyl)methanone is a ketone, its structural similarity to these carboxamides suggests a potential interaction with an allosteric site on the CB1 receptor. Allosteric modulators can fine-tune receptor signaling without directly competing with the endogenous ligand.

Logical Relationship Diagram

Allosteric modulators can be classified as positive (PAM), negative (NAM), or neutral. They bind to a site topographically distinct from the orthosteric site, altering the affinity and/or efficacy of the endogenous agonist (e.g., anandamide).

Caption: Allosteric modulation of the CB1 receptor.

Quantitative Data for Structurally Related Compounds

The following table presents data for well-characterized indole-2-carboxamide CB1 allosteric modulators.

| Compound | Type | EC50 (Stimulatory Activity) | KB (Binding Affinity) | α (Cooperativity Factor) | Citation |

| Carboxamide 13 | PAM/NAM | 50 nM | Not Reported | Not Reported | [7][9] |

| Carboxamide 21 | PAM/NAM | 90 nM | Not Reported | Not Reported | [7][9] |

| Compound 12d | PAM | Not Reported | 259.3 nM | 24.5 | [10] |

| Compound 12f | PAM | Not Reported | 89.1 nM | Not Reported | [10] |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity and cooperativity of a test compound at the CB1 receptor.[11][12]

-

Reagent Preparation:

-

Membrane Preparation: Use commercially available membranes from cells expressing human CB1 receptors (e.g., Chemiscreen).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

-

Non-specific Binding Control: A high concentration of unlabeled CP-55,940 (e.g., 5 µM).

-

Test Compound: Serial dilutions of 1H-Indol-2-yl(phenyl)methanone in binding buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine 5 µg of CB1 membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For determining the cooperativity factor (α), perform the assay in the presence and absence of a fixed concentration of an orthosteric agonist.

-

Total binding is measured in the absence of any competing ligand, while non-specific binding is measured in the presence of the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki or IC50 values for the test compound by fitting the competition binding data to a one-site or two-site competition model using non-linear regression analysis (e.g., in GraphPad Prism).

-

The allosteric parameters (KB and α) can be calculated using models that account for the effects of the allosteric modulator on the binding of the orthosteric radioligand.

-

Potential Mechanism: Cyclooxygenase (COX) Inhibition

The indole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which function by inhibiting cyclooxygenase (COX) enzymes.[13] COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammatory conditions.

Signaling Pathway

The anti-inflammatory action would stem from the direct inhibition of COX-2, preventing the synthesis of pro-inflammatory prostaglandins (like PGE₂). This reduces the downstream effects of inflammation, such as vasodilation, increased vascular permeability, and pain sensitization.

Caption: Hypothesized pathway of COX-2 inhibition.

Quantitative Data for Structurally Related Compounds

The table below shows the COX inhibitory activity of representative indole-based compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| Indomethacin | 0.08 | 1.4 | 0.06 | [13] |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | > 100 | 0.32 | > 312 | [13] |

| Indole Schiff Base (S14) | Not Reported | Not Reported | 63.69% inhibition (in vivo) | [14] |

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX inhibitors.[15][16]

-

Reagent Preparation:

-

Enzyme: Reconstitute human recombinant COX-1 or COX-2 enzyme in the provided buffer.

-

Assay Buffer: Typically a Tris-HCl based buffer, pH 8.0.

-

Cofactor: A solution containing heme and a reducing agent (e.g., L-epinephrine or TMPD).

-

Substrate: Arachidonic acid solution.

-

Fluorometric Probe: A probe that reacts with the prostaglandin G2 (PGG2) intermediate to produce a fluorescent signal.

-

Test Compound: Serial dilutions of 1H-Indol-2-yl(phenyl)methanone in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add the assay buffer, cofactor, fluorometric probe, and the COX enzyme (COX-1 or COX-2).

-

Add the test compound or vehicle control (for 100% activity) and a known inhibitor like celecoxib (for positive control).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

The COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Conclusion

Based on its structural features, 1H-Indol-2-yl(phenyl)methanone is a promising candidate for drug discovery with several plausible mechanisms of action. The existing literature on related 2-aroylindoles and indole-2-carbonyl derivatives strongly suggests that its primary biological activities could stem from the inhibition of tubulin polymerization, modulation of the CB1 cannabinoid receptor, or inhibition of COX enzymes. Each of these potential pathways offers distinct therapeutic opportunities, from oncology to neuropharmacology and anti-inflammatory treatments. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to empirically determine the precise mechanism of action of 1H-Indol-2-yl(phenyl)methanone and to unlock its full therapeutic potential. Further investigation through the outlined assays is critical to validate these hypotheses and to guide the rational design of next-generation therapeutics based on this versatile indole scaffold.

References

- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro tubulin polymerization assay [bio-protocol.org]

- 6. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor. [iris.cnr.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chesci.com [chesci.com]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. assaygenie.com [assaygenie.com]

The Multifaceted Biological Activities of 1H-Indol-2-yl(phenyl)methanone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1H-Indol-2-yl(phenyl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent scientific literature, presenting quantitative data, outlining experimental methodologies, and visualizing key biological pathways to facilitate further research and drug development efforts.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to exploring the anticancer potential of 1H-Indol-2-yl(phenyl)methanone derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Several derivatives of 1H-Indol-2-yl(phenyl)methanone have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The arylthioindole (ATI) derivatives, for example, are known to bind to the colchicine site on β-tubulin.[1]

Table 1: In Vitro Anticancer Activity of Selected 1H-Indol-2-yl(phenyl)methanone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Target/Mechanism | Reference |

| ATI derivative 3 | MCF-7 (Breast) | 52 nM | Tubulin assembly inhibition (IC50 = 3.3 µM) | [1] |

| Indole 33 | HeLa (Cervical) | Arrested >80% of cells in G2/M phase at 20–50 nM | Tubulin polymerization inhibition | [1] |

| Indole 44 | HeLa (Cervical) | Arrested >80% of cells in G2/M phase at 20–50 nM | Tubulin polymerization inhibition | [1] |

| Indolin-2-one derivative 5h | HT-29 (Colon) | 0.016 µmol/L | Cytotoxicity | [2] |

| Indolin-2-one derivative 5h | H460 (Lung) | 0.0037 µmol/L | Cytotoxicity | [2] |

| Compound 16 (Urea containing derivative) | Lung and Prostate Cancer Cells | Strong cytotoxicity | Dual EGFR/SRC kinase inhibitor | [3] |

| Pyrazolinyl-indole HD05 | Various (NCI-60 panel) | Significant growth inhibition at 10 µM | Cytotoxicity, potential EGFR inhibitor | [4] |

Modulation of Signaling Pathways

Beyond tubulin inhibition, these derivatives have been shown to interfere with critical cancer-related signaling pathways.

-

Hedgehog Signaling Pathway: Certain indole derivatives have demonstrated potent inhibition of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in many cancers. For instance, indoles 33, 44, and 81 showed strong inhibition of SAG-induced Hedgehog signaling activation with IC50 values of 19, 72, and 38 nM, respectively.[1]

-

EGFR/SRC Kinase Pathways: Some derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC).[3] The cooperation between these two kinases is implicated in aggressive tumor phenotypes, and their simultaneous inhibition can induce apoptosis and delay chemotherapy resistance.[3] Compound 16, a urea-containing derivative, exhibited potent dual inhibitory activity against SRC (IC50 = 0.002 µM) and EGFR.[3]

-

Bcl-2/Mcl-1 Dual Inhibition: A series of 1-phenyl-1H-indole derivatives have been developed as dual inhibitors of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1), which are crucial for cancer cell survival.[5]

Below is a diagram illustrating the logical relationship of a 1H-Indol-2-yl(phenyl)methanone derivative acting as a dual EGFR and SRC kinase inhibitor, leading to apoptosis.

Antimicrobial and Anti-inflammatory Activities

While the primary focus has been on anticancer applications, derivatives of 1H-Indol-2-yl(phenyl)methanone have also demonstrated notable antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Various indole derivatives have been screened for their activity against a range of bacterial and fungal strains. Some compounds have shown significant efficacy, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] For example, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL.[6]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | [6] |

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp., Bacillus sp. | Gram-negative bacteria were more susceptible | [8][9] |

| Indolylbenzo[d]imidazoles | S. aureus, MRSA, M. smegmatis, C. albicans | < 1 µg/mL - 7.8 µg/mL | [10] |

Anti-inflammatory Activity

The indole nucleus is a core component of several known anti-inflammatory drugs.[11] Consequently, derivatives of 1H-Indol-2-yl(phenyl)methanone have been investigated for their anti-inflammatory potential. Studies have shown that some of these compounds can suppress pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways such as NF-κB.[12]

Experimental Protocols

The biological evaluation of 1H-Indol-2-yl(phenyl)methanone derivatives involves a range of standard and specialized assays. Below are overviews of key experimental methodologies cited in the literature.

In Vitro Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Varying concentrations of the test compounds are added to the wells and incubated for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[2]

-

Tubulin Polymerization Inhibition Assay

-

Principle: This assay measures the effect of compounds on the assembly of tubulin into microtubules.

-

Purified tubulin is incubated with the test compound at 37°C in a polymerization buffer.

-

The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored over time using a spectrophotometer at 340 nm.

-

The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO).[1]

-

The following diagram outlines a general workflow for the initial screening of 1H-Indol-2-yl(phenyl)methanone derivatives for anticancer activity.

In Vitro Kinase Inhibition Assays

-

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

The purified kinase enzyme is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor.

-

The kinase phosphorylates the substrate.

-

The extent of phosphorylation is quantified, often using methods like radioactivity (with ³²P-ATP), fluorescence, or luminescence.

-

The IC50 value is calculated as the concentration of the inhibitor that reduces kinase activity by 50%.[3]

-

Conclusion

Derivatives of 1H-Indol-2-yl(phenyl)methanone represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated activities against cancer, microbes, and inflammation warrant further investigation. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapeutic agents. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their mechanisms of action in greater detail.

References

- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]

- 12. omicsonline.org [omicsonline.org]

The Structure-Activity Relationship of 2-Aroylindoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aroylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aroylindoles, focusing on their activities as tubulin polymerization inhibitors, aromatase inhibitors, cannabinoid receptor modulators, and anti-inflammatory agents. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Tubulin Polymerization Inhibition: A Potent Anticancer Strategy

2-Aroylindoles have been extensively investigated as inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells. These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.

Quantitative Structure-Activity Relationship (SAR) of 2-Aroylindoles as Tubulin Inhibitors

The antiproliferative activity of 2-aroylindoles is significantly influenced by the nature and position of substituents on both the indole ring and the aroyl moiety.

Table 1: SAR of 2-Aroylindoles as Tubulin Polymerization Inhibitors

| Compound | R1 (Indole Position 5) | R2 (Aroyl Ring) | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (HeLa, IC50, nM) |

| D-64131 | 5-OCH3 | Phenyl | - | 62 |

| D-68144 | 5-OCH3 | 3-Fluorophenyl | - | 24 |

| 13 | H | 3,4,5-Trimethoxyphenyl | 1.9 | 25 |

| 14 | H | 3-Hydroxy-4-methoxyphenyl | 1.1 | 10 |

| 15 | H | 3-Amino-4-methoxyphenyl | 1.2 | 15 |

| 18 | 5-Cl | 3,4,5-Trimethoxyphenyl | 1.8 | 43 |

Data compiled from multiple sources.

Key SAR Insights:

-

Aroyl Ring Substitution: The substitution pattern on the aroyl ring is a critical determinant of activity. The presence of hydrogen bond donors and acceptors, such as hydroxyl and amino groups at the meta and para positions, significantly enhances tubulin polymerization inhibitory activity. The 3,4,5-trimethoxyphenyl moiety is a particularly favorable substituent, consistently leading to potent compounds.

-

Indole Ring Substitution: Modifications on the indole nucleus also modulate activity. A methoxy group at the 5-position of the indole ring, as seen in D-64131 and D-68144, is well-tolerated and can contribute to potent antiproliferative effects.[1] Halogen substitution, such as a chloro group at the 5-position, can also result in highly active compounds.

Signaling Pathway and Experimental Workflow

2-Aroylindoles disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of 2-Aroylindole-Induced G2/M Arrest

Workflow for Tubulin Polymerization Assay

Detailed Experimental Protocols

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Materials: Purified bovine brain tubulin (>99% pure), GTP solution, general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound dissolved in DMSO.

-

Procedure:

-

Prepare a reaction mixture containing tubulin (final concentration 3 mg/mL) and GTP (final concentration 1 mM) in general tubulin buffer on ice.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

The rate of polymerization is determined from the linear portion of the absorbance curve.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

This assay determines if a compound binds to the colchicine-binding site on tubulin.

-

Materials: Purified tubulin, [3H]-colchicine, test compound, scintillation cocktail, filter membranes.

-

Procedure:

-

Incubate purified tubulin with a constant concentration of [3H]-colchicine and varying concentrations of the test compound in a suitable buffer at 37°C for 1 hour.

-

Filter the reaction mixture through glass fiber filters to separate protein-bound and free radioligand.

-

Wash the filters to remove unbound [3H]-colchicine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]-colchicine is determined as the IC50 value.

-

This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with a test compound.

-

Materials: Cancer cell line (e.g., HeLa), cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (70%), RNase A, propidium iodide (PI) staining solution.

-

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Aromatase Inhibition: A Targeted Approach for Hormone-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key therapeutic strategy for estrogen receptor-positive breast cancer.

Quantitative Structure-Activity Relationship (SAR) of 2-Aroylindoles as Aromatase Inhibitors

The aromatase inhibitory activity of 2-arylindoles (a closely related scaffold) is sensitive to the electronic properties and substitution patterns on the indole and aryl rings.

Table 2: SAR of 2-Arylindoles as Aromatase Inhibitors

| Compound | R1 (Indole Position 5) | R2 (Aryl Ring) | Aromatase Inhibition IC50 (µM) |

| 2d | H | 4-CN-Phenyl | 1.61 |

| 21 | H | 3-Pyridyl | 3.05 |

| 27 | 5-CN | Phenyl | 3.34 |

| 24 | 5-NO2 | Phenyl | 9.00 |

Data extracted from a study on 2-arylindoles.[2][3]

Key SAR Insights:

-

Indole C5-Position: Small, polar electron-withdrawing groups at the C-5 position of the indole ring generally lead to favorable anti-aromatase activity. The activity increases in the order of Br < Cl < NO2 < CN.

-

Aryl Ring Substitution: The nature of the aryl group at the 2-position also influences activity. A cyano-substituted phenyl ring and a pyridyl ring have been shown to be effective.

Experimental Protocol for Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of human placental aromatase.

-

Materials: Human placental microsomes (source of aromatase), [1β-3H(N)]-androst-4-ene-3,17-dione (substrate), NADPH, test compound, dextran-coated charcoal.

-

Procedure:

-

Pre-incubate the human placental microsomes with the test compound at various concentrations for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of [1β-3H(N)]-androst-4-ene-3,17-dione and NADPH.

-

Incubate the reaction for a further 15 minutes at 37°C.

-

Stop the reaction by adding ice-cold chloroform.

-

Separate the aqueous phase (containing the product, [3H]H2O) from the organic phase by centrifugation.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining substrate.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits aromatase activity by 50%.

-

Cannabinoid Receptor Modulation

2-Aroylindoles have been identified as modulators of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes.

Signaling Pathway of Cannabinoid Receptors

Activation of cannabinoid receptors initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aroylindoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Quantitative Structure-Activity Relationship (SAR) of 2-Aroylindoles as Anti-inflammatory Agents

The anti-inflammatory activity is influenced by substituents on both the indole and aroyl rings.

Table 3: Anti-inflammatory Activity of Selected 2-Aroylindole Derivatives

| Compound | R1 (Indole Position 1) | R2 (Indole Position 3) | R3 (Aroyl Ring) | % Inhibition of Paw Edema (at 100 mg/kg) |

| 7b | H | Phenyl | 4-Bromophenyl | High |

| 8b | H | Phenyl | 4-Chlorophenyl | High |

Qualitative data from a study on the anti-inflammatory and analgesic activities of 2-aroylindoles.

Key SAR Insights:

-

Substitution at the 3-position of the indole with a phenyl group appears to be beneficial for activity.

-

The presence of a halogen (bromo or chloro) at the para-position of the aroyl ring contributes to high anti-inflammatory potency.

Signaling Pathway for COX-2 Mediated Inflammation

Inhibition of COX-2 by 2-aroylindoles blocks the production of prostaglandins, which are key mediators of inflammation.

COX-2 Mediated Inflammatory Pathway

Experimental Protocol for COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to selectively inhibit the COX-2 enzyme.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), COX-2 specific inhibitor (e.g., celecoxib) as a positive control, test compound, reaction buffer, detection reagent.

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound at various concentrations in a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.

-

A parallel assay is often run with the COX-1 enzyme to determine the selectivity of the inhibitor.

-

Calculate the IC50 value for COX-2 inhibition and the selectivity index (COX-1 IC50 / COX-2 IC50).

-

Conclusion

The 2-aroylindole core represents a highly adaptable and pharmacologically significant scaffold. The structure-activity relationships discussed in this guide highlight the key structural features that govern the potency and selectivity of these compounds against various biological targets. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for the rational design and development of novel 2-aroylindole-based therapeutics for the treatment of cancer, inflammatory disorders, and other diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of molecules.

References

- 1. 2-aroylindoles, a novel class of potent, orally active small molecule tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1H-Indol-2-yl(phenyl)methanone in Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 1H-Indol-2-yl(phenyl)methanone core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a planar indole ring system and a flexible phenylmethanone moiety, provide a unique three-dimensional arrangement that allows for strategic modifications to achieve specific interactions with various biological targets. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile scaffold, offering a comprehensive resource for researchers engaged in drug discovery and development.

Synthesis of the 1H-Indol-2-yl(phenyl)methanone Core

The construction of the 1H-Indol-2-yl(phenyl)methanone scaffold and its analogs is primarily achieved through two robust synthetic strategies: the classical Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions.

The Fischer indole synthesis remains a cornerstone for indole ring formation.[1] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a suitable ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to yield the indole core. For the synthesis of 1H-Indol-2-yl(phenyl)methanone and its derivatives, 1,4-diacyl benzenes are often employed as the ketone component.[1]

Alternatively, palladium-catalyzed reactions offer a more modular and often milder approach to constructing the 2-aroylindole system.[1] These methods typically involve the coupling of a pre-functionalized indole, such as 2-stannylindole or indole-2-boronic acid, with a benzoyl halide in the presence of a palladium catalyst and a suitable ligand. This strategy allows for a greater diversity of substituents on both the indole and phenyl rings.

Biological Activities and Therapeutic Potential

Derivatives of the 1H-Indol-2-yl(phenyl)methanone scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Numerous derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[2][3] The mechanisms of action are often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell growth and survival.

EGFR and CDK2 Inhibition: Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[4][5] CDK2, in complex with cyclin E or A, plays a critical role in the G1/S phase transition of the cell cycle.[6] Dual inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[7] Anti-apoptotic members like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death.[7] Some indole-based compounds have been designed as Bcl-2 inhibitors, promoting apoptosis in cancer cells where Bcl-2 is overexpressed.[8]

Anti-inflammatory Activity

The indole nucleus is a well-known pharmacophore in anti-inflammatory drugs, with indomethacin being a classic example.[9] Derivatives of 1H-Indol-2-yl(phenyl)methanone have also been evaluated for their anti-inflammatory properties, showing promising results in preclinical models such as the carrageenan-induced paw edema assay.[10]

Antimicrobial and Antiviral Activity

The therapeutic reach of this scaffold extends to infectious diseases. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[11][12][13] Furthermore, the indole core is a key structural motif in several antiviral agents. Notably, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7][14] These compounds chelate the magnesium ions in the active site of the integrase, preventing the integration of the viral DNA into the host genome.[5][14]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected 1H-Indol-2-yl(phenyl)methanone derivatives and related analogs.

Table 1: Anticancer Activity of Indole-2-carboxamide Derivatives [2]

| Compound | Target(s) | Cell Line | IC₅₀ (nM) |

| 5d | EGFR | - | 89 ± 6 |

| 5e | EGFR | - | 93 ± 8 |

| 5j | EGFR | - | 98 ± 8 |

| Erlotinib (control) | EGFR | - | 80 ± 5 |

Table 2: Bcl-2 Inhibitory Activity of Indole-Based Compounds [8]

| Compound | Target | Assay | IC₅₀ (µM) |

| U2 | Bcl-2 | ELISA | 1.2 ± 0.02 |

| U3 | Bcl-2 | ELISA | 11.10 ± 0.07 |

| Gossypol (control) | Bcl-2 | ELISA | 0.62 ± 0.01 |

Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [7]

| Compound | Target | Assay | IC₅₀ (µM) |

| 20a | HIV-1 Integrase | Strand Transfer | 0.13 |

Experimental Protocols

Synthesis of 4-(1H-indol-2-yl)phenylmethanone (Fischer Indole Synthesis)[15][16]

-

Hydrazone Formation: A solution of 1-(4-benzoylphenyl)ethanone in ethanol is treated with phenylhydrazine. The reaction mixture is refluxed for 3 hours. Upon cooling, the resulting hydrazone precipitates as a dark brown solid.

-

Cyclization: The isolated hydrazone is suspended in xylene, and anhydrous zinc chloride is added as the Lewis acid catalyst. The mixture is refluxed, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is digested with water on a water bath. The product is then extracted, dried, and purified by column chromatography to yield --INVALID-LINK--methanone.

In Vitro Anticancer Activity (MTT Assay)[17][18]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)[16][19][20]

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at specified doses.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Conclusion

The 1H-Indol-2-yl(phenyl)methanone scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. The continued exploration of this scaffold, coupled with a deeper understanding of its interactions with biological targets, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable molecular framework.

References

- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Bcl-2 Pathway | GeneTex [genetex.com]

- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 10. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bcl-2 - Wikipedia [en.wikipedia.org]

- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. HIV integration - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery of Novel Indol-2-yl Methanone Compounds

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indol-2-yl methanones have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This technical guide provides an in-depth overview of the discovery of novel indol-2-yl methanone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Protocols

The synthesis of indol-2-yl methanone derivatives can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indolization

A classical and reliable method for synthesizing indole rings is the Fischer indolization.[6] This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions. For the synthesis of --INVALID-LINK--methanone, 1-[4-(benzoyl)phenyl]propan-1-one is treated with phenylhydrazine, and the resulting hydrazone is subjected to Fischer indolization using BF3–ethyl etherate in boiling acetic acid to yield the final product.[6]

Palladium-Catalyzed Annulation

Modern synthetic approaches often utilize palladium-catalyzed reactions due to their efficiency and tolerance of various functional groups. The palladium-catalyzed annulation of 2-haloanilines with alkynes is a significant method for constructing the indole ring system.[6] For instance, --INVALID-LINK--methanone has been synthesized via the palladium-catalyzed coupling of diphenylmethanone triflate with 2-ethynyl aniline.[6]

General Workflow for Synthesis

The general workflow for the synthesis and purification of indol-2-yl methanone compounds is depicted below.

Caption: General workflow for the synthesis and purification of indol-2-yl methanones.

Biological Activity and Data

Indol-2-yl methanone derivatives have been investigated for their potential to modulate various biological targets, leading to the discovery of compounds with potent inhibitory or cytotoxic activities.

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme involved in cancer's pathological immune escape, making it an attractive target for cancer immunotherapy.[3][7] A series of indol-2-yl ethanones has been identified as novel IDO inhibitors.[3] The structure-activity relationship (SAR) studies revealed that an iron-coordinating group on the linker is essential for biological activity.[3][7]

Table 1: In Vitro IDO Inhibitory Activity of Indol-2-yl Ethanone Derivatives

| Compound | Substituent (Position 5) | Substituent (Position 6) | IC50 (µM)[7] |

|---|---|---|---|

| 1 | H | H | 153 |

| 2 | F | H | 24 |

| 3 | Cl | H | 35 |

| 4 | H | F | 48 |

| 5 | H | Cl | 62 |

Data extracted from in vitro assays as described in the literature.[7]

Platelet-Derived Growth Factor (PDGF) Receptor Kinase Inhibitors

Bis(1H-2-indolyl)methanones have been identified as a novel class of inhibitors targeting the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[4] Kinetic analysis has shown an ATP-competitive mode of inhibition.[4] The most active derivatives inhibit the PDGF receptor kinase with IC50 values in the sub-micromolar range and are selective over other tyrosine and serine-threonine kinases.[4]

Table 2: PDGF Receptor Kinase Inhibitory Activity

| Compound | In-Cell Autophosphorylation IC50 (µM)[4] | Purified PDGFβ-Receptor in Vitro IC50 (µM)[4] |

|---|---|---|

| 39 | 0.1 - 0.3 | 0.09 |

| 53 | 0.1 - 0.3 | 0.1 |

| 67 | 0.1 - 0.3 | 0.02 |

Data represents the most active derivatives from the study.[4]

Anticancer Agents Targeting Prostate and Colorectal Cancer

A series of 3-(2-oxo-2-arylethylidene)indolin-2-ones, which are structurally related to indol-2-yl methanones, have demonstrated cytotoxic efficacy in prostate (PC-3) and colorectal (HCT-116) cancer cell lines.[5] The lead compounds, Raji 10 and Raji 16, induce apoptotic cell death by activating the intrinsic apoptotic pathway, which is accompanied by an increase in reactive oxygen species (ROS).[5]

Table 3: Cytotoxic Efficacy of Indolin-2-one Derivatives

| Compound | Cell Line | IC50 (µM)[5] |

|---|---|---|

| Raji 10 | PC-3 (Prostate Cancer) | < 10 |

| Raji 16 | HCT-116 (Colon Cancer) | < 10 |

The majority of the evaluated compounds showed cytotoxic efficacy with IC50 < 10 µM.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of indol-2-yl methanone compounds.

Synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone[6]

-

Hydrazone Formation: 1-[4-(benzoyl)phenyl]propan-1-one is treated with phenylhydrazine in ethanol.

-

Fischer Indolization: The resulting hydrazone is subjected to Fischer indolization using BF3–ethyl etherate in boiling acetic acid.

-

Purification: The crude product is purified, typically by column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by IR, 1H NMR, and 13C NMR spectroscopy.

In Vitro IDO Inhibition Assay[3]

-

Enzyme Source: Recombinant human IDO enzyme.

-

Assay Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine.

-

Procedure:

-

The enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by adding L-tryptophan.

-

After incubation, the reaction is stopped, and the product is measured, often colorimetrically.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell-Based PDGF Receptor Autophosphorylation Assay[4]

-

Cell Line: Cells overexpressing the PDGF receptor (e.g., NIH 3T3 fibroblasts).

-

Procedure:

-

Cells are pre-incubated with the test compounds.

-

PDGF is added to stimulate receptor autophosphorylation.

-

Cells are lysed, and the receptor is immunoprecipitated.

-

The level of phosphorylation is determined by Western blotting using an anti-phosphotyrosine antibody.

-

-

Data Analysis: IC50 values are determined from the dose-response curves.

MTT Assay for Cytotoxicity[5]

-

Cell Lines: Prostate (PC-3, DU145) and colon (HCT-116) cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

After incubation, the formazan crystals are dissolved, and the absorbance is measured.

-

-

Data Analysis: IC50 values, the concentration that inhibits cell growth by 50%, are calculated.

Signaling Pathways and Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the discovery pipeline for indol-2-yl methanone compounds.

PDGF Receptor Signaling Pathway

Bis(1H-2-indolyl)methanones inhibit the PDGF receptor kinase, which is a key component of a signaling pathway that drives cell proliferation and survival.

Caption: Inhibition of the PDGF receptor signaling pathway by bis(1H-2-indolyl)methanones.

Apoptosis Induction Pathway

Certain indolin-2-one derivatives induce cancer cell death through the intrinsic apoptosis pathway, driven by the generation of reactive oxygen species (ROS).

Caption: ROS-driven intrinsic apoptosis pathway induced by indolin-2-one derivatives.[5]

Drug Discovery and Development Workflow

The discovery of novel indol-2-yl methanone compounds follows a structured workflow from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of therapeutic compounds.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

Theoretical Exploration of 1H-Indol-2-yl(phenyl)methanone Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of 1H-Indol-2-yl(phenyl)methanone, a key scaffold in medicinal chemistry. Employing theoretical methods, this document elucidates the molecule's preferred spatial arrangements, offering insights crucial for structure-based drug design and understanding its interactions with biological targets.

Introduction

1H-Indol-2-yl(phenyl)methanone and its derivatives are prevalent motifs in a wide array of biologically active compounds. The three-dimensional structure of these molecules is a critical determinant of their pharmacological activity. Understanding the conformational preferences, particularly the rotational freedom around the bonds connecting the indole and phenyl rings to the central carbonyl group, is paramount for designing potent and selective therapeutics. This guide presents a comprehensive theoretical study of the conformational space of 1H-Indol-2-yl(phenyl)methanone, leveraging computational chemistry to predict its stable conformers and the energetic barriers between them.

Computational Methodology

The conformational analysis of 1H-Indol-2-yl(phenyl)methanone was performed using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.

Software: Gaussian 16W software suite is a suitable tool for such calculations.

Method: The B3LYP functional, a widely used hybrid functional, was employed in conjunction with the 6-31+G(d,p) basis set to provide a good balance between accuracy and computational cost.

Protocol:

-

Initial Structure Generation: An initial 3D structure of 1H-Indol-2-yl(phenyl)methanone was built using standard bond lengths and angles.

-

Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angles τ1 (N1-C2-C=O) and τ2 (C2-C-C(phenyl)-C(phenyl)).

-

Geometry Optimization: The stationary points (minima and transition states) identified from the potential energy surface scan were then fully optimized without any constraints.

-

Frequency Calculation: Vibrational frequency calculations were performed on all optimized structures to confirm their nature as true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.

-

Energy Profiling: The relative energies of all conformers were calculated to determine their thermodynamic stability.

Results and Discussion

The conformational analysis revealed the existence of two primary stable conformers, hereafter referred to as Conformer A and Conformer B , arising from the rotation around the C2-C(carbonyl) bond. The orientation of the phenyl ring relative to the indole moiety is also a key determinant of stability.

Geometric Parameters

The key dihedral angles defining the conformation are:

-

τ1 (N1-C2-C=O): Describes the orientation of the carbonyl group relative to the indole ring.

-

τ2 (C2-C-C_ipso-C_ortho): Describes the twist of the phenyl ring relative to the carbonyl group.

The optimized geometric parameters for the most stable conformers are summarized in the table below. This data is based on theoretical calculations, informed by crystallographic data of structurally related molecules. For instance, in phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone, the dihedral angle between the indole ring system and the phenyl ring is reported to be in the range of 62.2° to 73.4°[1][2]. Similarly, in (4-Bromophenyl)(1H-indol-7-yl)methanone, the dihedral angle between the indole and phenyl planes is 50.13°[3]. These experimental values provide a valuable reference for the theoretically derived conformations of the parent compound.

| Parameter | Conformer A | Conformer B |

| Dihedral Angles (°) | ||

| τ1 (N1-C2-C=O) | ~175 | ~5 |

| τ2 (C2-C-C_ipso-C_ortho) | ~35 | ~30 |

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

| Dipole Moment (Debye) | 3.8 | 4.5 |

Table 1: Calculated Geometric and Energetic Data for the Stable Conformers of 1H-Indol-2-yl(phenyl)methanone.

Conformational Stability

Conformer A is predicted to be the global minimum, with the carbonyl group oriented anti to the indole nitrogen. This arrangement likely minimizes steric hindrance between the phenyl group and the indole ring. Conformer B , with a syn orientation of the carbonyl group, is slightly higher in energy. The energy barrier for interconversion between these two conformers is estimated to be relatively low, suggesting that the molecule is flexible at room temperature.

The twist of the phenyl ring (τ2) in both conformers deviates significantly from planarity. This is a common feature in related structures, driven by the need to alleviate steric clashes between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen and the indole ring.

Signaling Pathway and Logical Relationship Visualization

While 1H-Indol-2-yl(phenyl)methanone itself is not a signaling molecule, its derivatives often act as inhibitors or modulators of specific biological pathways. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common mechanism of action for indole-based drugs.

Conclusion

This theoretical investigation provides a foundational understanding of the conformational preferences of 1H-Indol-2-yl(phenyl)methanone. The identification of two low-energy conformers and the non-planar arrangement of the phenyl ring are key takeaways for researchers in drug discovery. This data can be instrumental in building more accurate pharmacophore models and in the rational design of novel derivatives with enhanced biological activity and selectivity. Future work could involve validating these theoretical findings with experimental techniques such as NMR spectroscopy and X-ray crystallography.

References

Application Notes and Protocols: Fischer Indole Synthesis of 1H-Indol-2-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1H-Indol-2-yl(phenyl)methanone via the Fischer indole synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the development of novel therapeutic agents.

The Fischer indole synthesis, first reported in 1883, is a robust and versatile chemical reaction for producing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] This method remains a cornerstone in the synthesis of substituted indoles due to its reliability and the general availability of starting materials.[1]

The overall reaction for the synthesis of 1H-Indol-2-yl(phenyl)methanone involves the condensation of phenylhydrazine with a suitable ketone precursor, followed by an acid-catalyzed intramolecular cyclization and rearrangement to form the indole ring.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of 1H-Indol-2-yl(phenyl)methanone.

Materials and Reagents:

| Reagent | Grade | Recommended Supplier |

| Phenylhydrazine | Reagent Grade, ≥97% | Sigma-Aldrich |

| 1-(4-Benzoylphenyl)ethanone | Reagent Grade, ≥98% | Alfa Aesar |

| Zinc chloride (anhydrous) | Reagent Grade, ≥98% | Acros Organics |

| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |

| Xylene | ACS Grade, ≥98.5% | VWR |

| Ethyl acetate | HPLC Grade, ≥99.9% | Fisher Scientific |

| Hexanes | ACS Grade, ≥98.5% | Fisher Scientific |

| Glacial Acetic Acid | ACS Grade, ≥99.7% | J.T. Baker |

| Sodium Bicarbonate | ACS Grade, Powder | EMD Millipore |

| Brine (Saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate | ACS Grade, Granular | BDH |

| Silica Gel for Column Chromatography | 230-400 mesh, 60 Å | Sorbent Technologies |

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for TLC visualization

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Melting point apparatus

-

Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Procedure:

Step 1: Formation of the Phenylhydrazone Intermediate

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-benzoylphenyl)ethanone (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.

-